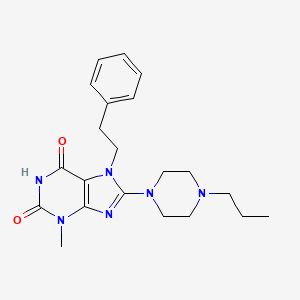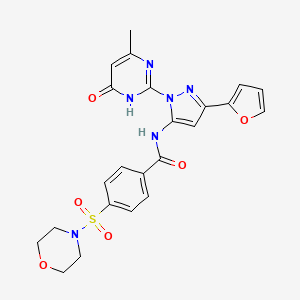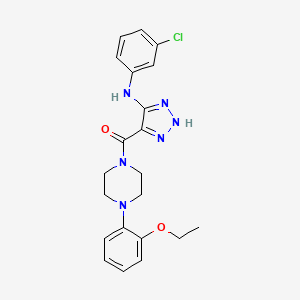
2-(4-hydroxyphthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxyphthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide is a synthetic organic compound that belongs to the class of phthalazinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via selective hydroxylation reactions.
Coupling with Indole Derivative: The final step involves coupling the phthalazinone derivative with an indole derivative using acylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxyphthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and indole groups may play crucial roles in binding to these targets, modulating their activity and triggering downstream effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Indole Derivatives: Compounds with the indole moiety but different functional groups.
Uniqueness
The unique combination of the phthalazinone and indole moieties in 2-(4-hydroxyphthalazin-1-yl)-N-(1-methyl-1H-indol-4-yl)acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C19H16N4O2 |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
N-(1-methylindol-4-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2/c1-23-10-9-14-15(7-4-8-17(14)23)20-18(24)11-16-12-5-2-3-6-13(12)19(25)22-21-16/h2-10H,11H2,1H3,(H,20,24)(H,22,25) |
Clé InChI |
SBEIXMPAURTDHW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC2=C(C=CC=C21)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14108971.png)

![trans-7,8,9,10-Tetrahydro-benzo[a]pyrene-7,8-diol Dibenzoate](/img/structure/B14108978.png)
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14108984.png)
![3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14108986.png)



![5-{(2E)-2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14109024.png)
![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14109030.png)

![N'-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14109055.png)
![2-Butyl-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109058.png)
